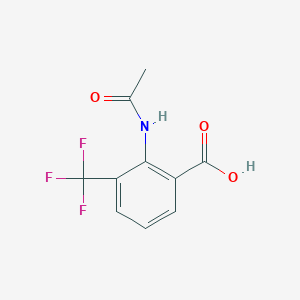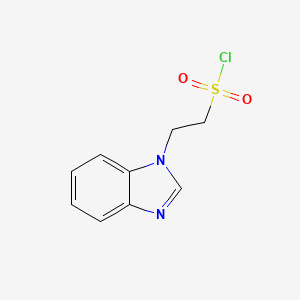
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of benzimidazole with ethane-1-sulfonyl chloride under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high purity .
化学反応の分析
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
科学的研究の応用
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
作用機序
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, such as amino groups in proteins. This reaction can lead to the modification of protein function, making it useful in the study of enzyme inhibition and protein interactions. The compound can also interact with specific molecular targets, such as enzymes and receptors, to exert its effects .
類似化合物との比較
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-1-yl)ethanesulfonyl fluoride: Similar in structure but contains a fluoride group instead of chloride.
1-(1H-1,3-benzodiazol-2-yl)propan-1-amine: Contains an amine group instead of a sulfonyl chloride group.
[2-(1-Naphthylmethyl)-1H-benzimidazol-1-yl]acetic acid: Contains an acetic acid group instead of a sulfonyl chloride group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.
特性
分子式 |
C9H9ClN2O2S |
|---|---|
分子量 |
244.70 g/mol |
IUPAC名 |
2-(benzimidazol-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClN2O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 |
InChIキー |
VYPKPBHVMMGTDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2CCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




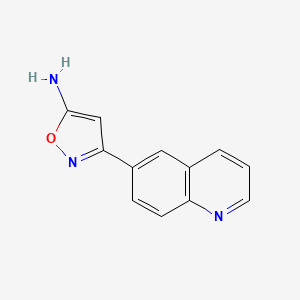
![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)

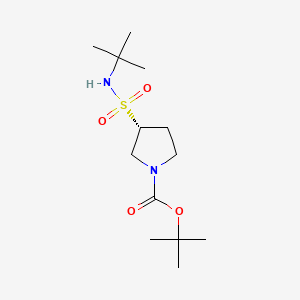


![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
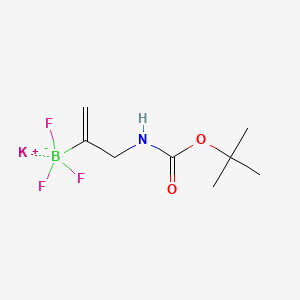
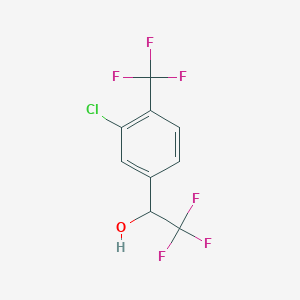
![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
